molecular formula C6H8N2OS B136283 3-amino-N-methylthiophene-2-carboxamide CAS No. 147123-48-6

3-amino-N-methylthiophene-2-carboxamide

Cat. No. B136283
M. Wt: 156.21 g/mol
InChI Key: VSTOJEUDQYAUDL-UHFFFAOYSA-N
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Description

3-Amino-N-methylthiophene-2-carboxamide is a chemical compound with the molecular formula C6H8N2OS and a molecular weight of 157.22 . It is used in proteomics research .


Synthesis Analysis

The synthesis of thiophene-2-carboxamide derivatives, including 3-amino-N-methylthiophene-2-carboxamide, involves the cyclization of precursor derivatives with N-(4-acetylphenyl)-2-chloroacetamide in alcoholic sodium ethoxide . The synthesized derivatives are characterized using IR, 1H NMR, and mass spectroscopic analyses .


Molecular Structure Analysis

The InChI code for 3-amino-N-methylthiophene-2-carboxamide is 1S/C6H9N2OS/c1-8-6(9)5-4(7)2-3-10-5/h2-3,10H,7H2,1H3,(H,8,9) and the InChI key is FNYYZVDYHKTHAW-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

3-Amino-N-methylthiophene-2-carboxamide has a molecular weight of 157.22 . It should be stored at a temperature between 2 and 8 degrees Celsius .

Scientific Research Applications

Pharmaceutical Research

Thiophene derivatives, including compounds like 3-amino-N-methylthiophene-2-carboxamide, are known for their antimicrobial properties. They can be used in the development of new antibiotics to combat resistant strains of bacteria .

Analgesic and Anti-inflammatory Agents

These compounds also exhibit analgesic and anti-inflammatory activities, making them potential candidates for new pain relief medications .

Antihypertensive Drugs

Thiophene derivatives have been identified to possess antihypertensive effects, which could be beneficial in treating high blood pressure .

Antitumor Activity

There is evidence to suggest that thiophene compounds can exhibit antitumor properties, indicating potential use in cancer therapy .

Material Science

In material science, thiophene derivatives are utilized in the fabrication of light-emitting diodes (LEDs) , indicating their importance in electronic device manufacturing .

Corrosion Inhibition

These compounds serve as corrosion inhibitors for metals, which is crucial in extending the life of metal structures and components .

Antioxidant Properties

A study has shown that certain 3-amino thiophene-2-carboxamide derivatives can increase antioxidant activity, which is comparable to ascorbic acid. This suggests their use as potential antioxidants in various applications .

Anesthetics

Thiophene derivatives like articaine, which have a similar structure to 3-amino-N-methylthiophene-2-carboxamide, are used as dental anesthetics in Europe due to their effectiveness as voltage-gated sodium channel blockers .

properties

IUPAC Name

3-amino-N-methylthiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2OS/c1-8-6(9)5-4(7)2-3-10-5/h2-3H,7H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSTOJEUDQYAUDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=CS1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30443320
Record name 3-Amino-N-methylthiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30443320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-N-methylthiophene-2-carboxamide

CAS RN

147123-48-6
Record name 3-Amino-N-methylthiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30443320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
N Rao, Y Ding, L Yang, Y Zhou, Y Le… - Molecular Crystals and …, 2023 - Taylor & Francis
… Nitrogen in the triazine ring and 3-amino-N-methylthiophene-2-carboxamide formed hydrogen bonds with the carbonyl and amino groups of the kinase hinge region Cys502. The …
Number of citations: 1 www.tandfonline.com
Z Long, Y Zuo, R Li, Y Le, Y Dong, L Yan - Bioorganic Chemistry, 2023 - Elsevier
… As shown in Scheme 2, at the presence of NaH, 4-chloro atom of compounds 5a-5c was preferentially substituted by 3-amino-N-methylthiophene-2-carboxamide 4 to obtain compounds …
Number of citations: 3 www.sciencedirect.com

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